Cas no 1529429-59-1 (1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol)

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanol is a chiral secondary alcohol derivative of tetrahydroquinoline, featuring a hydroxyl group at the benzylic position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its tetrahydroquinoline scaffold offers structural rigidity, while the ethanol substituent provides a reactive site for further functionalization, such as oxidation or substitution. The compound’s stability and well-defined stereochemistry make it valuable for asymmetric synthesis and drug development. It is typically handled under inert conditions due to its sensitivity to oxidation. Suitable for research and industrial applications, it demonstrates consistent purity and reactivity.
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol structure
1529429-59-1 structure
商品名:1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
CAS番号:1529429-59-1
MF:C11H15NO
メガワット:177.242902994156
CID:5273954

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol 化学的及び物理的性質

名前と識別子

    • 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol
    • 6-Quinolinemethanol, 1,2,3,4-tetrahydro-α-methyl-
    • 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
    • インチ: 1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3
    • InChIKey: PVICIXINMHHRTA-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C1C=CC2=C(C=1)CCCN2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 32.299

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-500MG
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
500MG
¥ 5,062.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-250MG
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
250MG
¥ 3,036.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-250mg
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
250mg
¥3033.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-100mg
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
100mg
¥1899.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-100MG
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
100MG
¥ 1,900.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-5G
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
5g
¥ 22,770.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-1G
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
1g
¥ 7,590.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-1g
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
1g
¥7584.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0293-500mg
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
1529429-59-1 95%
500mg
¥5058.0 2024-04-24

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol 関連文献

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanolに関する追加情報

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanol: A Comprehensive Overview

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanol, also known by its CAS number 1529429-59-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of tetrahydroquinoline (THQ), a heterocyclic aromatic amine that has been extensively studied for its unique properties and potential uses in drug design and synthesis. The presence of the ethanol group at the 6-position of the tetrahydroquinoline ring introduces additional functional diversity to the molecule.

The structure of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol consists of a six-membered aromatic ring fused with a five-membered nitrogen-containing ring. The tetrahydroquinoline moiety is partially saturated, giving the molecule a rigid yet flexible framework. The hydroxymethyl group attached to the 6-position plays a crucial role in determining the compound's chemical reactivity and physical properties. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds and advanced materials.

From a synthetic perspective, 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol can be prepared through various routes. One common method involves the alkylation of tetrahydroquinoline with an appropriate alcohol derivative under catalytic conditions. This approach has been optimized in recent years to improve yield and selectivity. Another promising pathway is through biocatalytic transformations using enzymes such as alcohol dehydrogenases or transferases. These methods not only enhance sustainability but also open new avenues for enantioselective synthesis.

The physical properties of this compound are influenced by its molecular structure and functional groups. It exhibits moderate solubility in polar solvents such as water and ethanol due to the presence of the hydroxymethyl group. Its melting point and boiling point are within typical ranges for organic compounds of similar molecular weight. Recent thermodynamic studies have provided insights into its stability under various environmental conditions.

In terms of applications, 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol has shown promise in several areas. In pharmaceutical research, it serves as a valuable building block for constructing complex molecules with potential therapeutic activity. For instance, derivatives of this compound have been explored as candidates for treating neurodegenerative diseases due to their ability to modulate key cellular pathways.

In materials science, this compound has been investigated for its role in creating advanced polymers and coatings. Its ability to form hydrogen bonds makes it suitable for applications requiring high adhesion and durability. Recent advancements in polymer chemistry have demonstrated how incorporating this compound into polymer matrices can enhance mechanical properties without compromising flexibility.

The study of tetrahydroquinoline derivatives, including 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol, continues to be an active area of research. Scientists are exploring its potential in green chemistry initiatives by developing more efficient and environmentally friendly synthesis methods. Additionally, efforts are underway to exploit its unique electronic properties for applications in optoelectronics and energy storage systems.

In conclusion, 1-(1,2,3,,4-tetrahydroquinolin-6-yli ethanol) is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its structural versatility and functional diversity make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials development.

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